molecular formula C9H11BrN4O3 B12273897 8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione

8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12273897
M. Wt: 303.11 g/mol
InChI Key: DDPYSWJDCYAERY-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione is a chemical compound with a molecular formula of C10H11BrN4O3 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione typically involves the bromination of a purine derivative followed by alkylation

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-3-methyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-Bromo-3-methyl-7-(2-oxopropyl)purine-2,6-dione

Uniqueness

8-Bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11BrN4O3

Molecular Weight

303.11 g/mol

IUPAC Name

8-bromo-3-methyl-7-(2-oxopropyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h5-6H,3H2,1-2H3,(H,12,16,17)

InChI Key

DDPYSWJDCYAERY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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